(r)-3-(p-Benzyloxyphenyl)-beta-alanine

Description

The exact mass of the compound (r)-3-(p-Benzyloxyphenyl)-beta-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (r)-3-(p-Benzyloxyphenyl)-beta-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-3-(p-Benzyloxyphenyl)-beta-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

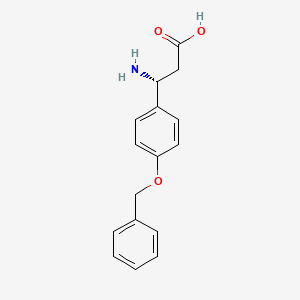

IUPAC Name |

(3R)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODMAXQPPKRFPS-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-77-6 |

Source

|

| Record name | 218608-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Chiral Building Block of Significant Interest

An In-Depth Technical Guide to (R)-3-(p-Benzyloxyphenyl)-β-alanine

(R)-3-(p-Benzyloxyphenyl)-β-alanine is a non-proteinogenic β-amino acid, a class of molecules that has garnered substantial attention in medicinal chemistry and materials science. Unlike its α-amino acid counterparts, the amino group is positioned on the β-carbon, imparting unique conformational properties to peptides and small molecules that incorporate this scaffold. The presence of a p-benzyloxyphenyl substituent provides a versatile handle for further chemical modification and introduces lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific chiral molecule. As a Senior Application Scientist, the narrative emphasizes not just the data, but the underlying scientific principles and experimental rationale that drive research and development involving this compound.

PART 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of (R)-3-(p-Benzyloxyphenyl)-β-alanine is the first step in its effective application. These characteristics dictate its behavior in both chemical reactions and biological systems.

Structural and Chemical Identifiers

The molecule's identity is defined by its specific arrangement of atoms and functional groups.

-

Molecular Formula: C₁₆H₁₇NO₃[1]

-

IUPAC Name: (3R)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid[1]

-

Canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N[1]

-

InChIKey: VODMAXQPPKRFPS-OAHLLOKOSA-N[1]

Quantitative Physicochemical Data

The following table summarizes key quantitative properties. While experimental data for this specific molecule is limited, predicted values from reliable computational models provide a strong foundation for experimental design.

| Property | Value | Source | Notes |

| Molecular Weight | 271.31 g/mol | PubChem | Calculated from molecular formula. |

| Monoisotopic Mass | 271.12085 Da | PubChem[1] | For high-resolution mass spectrometry. |

| XLogP3 (Predicted) | 0.1 | PubChem[1] | A measure of lipophilicity. |

| pKa (Acidic, Predicted) | ~3.8 | Inferred[2] | Based on similar β-amino acids. |

| pKa (Basic, Predicted) | ~9.1 | Inferred[2] | Based on similar β-amino acids. |

| Melting Point | Not available | - | Requires experimental determination. |

| Solubility | Not available | - | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and methanol. |

Spectroscopic Profile (Predicted)

Mass spectrometry is a critical tool for confirming the identity and purity of synthesized compounds.

-

Mass Spectrometry (ESI+): Predicted adducts include [M+H]⁺ at m/z 272.12813 and [M+Na]⁺ at m/z 294.11007.[1] These values are essential for setting up analytical methods for reaction monitoring and final product confirmation.

PART 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino acids is a non-trivial challenge. The (R)-stereochemistry is crucial for specific biological interactions, making stereocontrolled synthesis paramount.

Retrosynthetic Analysis and Strategy

A common and effective strategy for synthesizing chiral β-amino acids involves starting from a readily available chiral precursor. One logical approach is the use of a protected L-aspartic or L-serine derivative, which provides the necessary carbon backbone and the desired stereocenter. The synthesis described below is a plausible, literature-informed pathway.

Experimental Protocol: A Plausible Stereoselective Synthesis

This protocol outlines a multi-step synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Protection of L-Aspartic Acid

-

Suspend L-aspartic acid in a suitable solvent (e.g., dioxane/water).

-

Add Di-tert-butyl dicarbonate (Boc₂O) and a base like sodium bicarbonate (NaHCO₃).

-

Stir at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture and extract the Boc-protected aspartic acid.

-

Rationale: The Boc group protects the α-amino group, preventing it from interfering in subsequent reactions. This protection is stable under many reaction conditions but can be easily removed later.

-

Step 2: Anhydride Formation and Reduction

-

Dissolve the Boc-L-aspartic acid in an anhydrous solvent like THF.

-

Cool to 0°C and add a reagent like acetic anhydride to form the cyclic anhydride.

-

Perform a regioselective reduction of the α-carboxyl group using a mild reducing agent such as sodium borohydride (NaBH₄).

-

Rationale: This sequence selectively reduces one carboxyl group to a primary alcohol, setting the stage for the subsequent steps.

-

Step 3: Introduction of the Benzyloxyphenyl Moiety (Mitsunobu Reaction)

-

Dissolve the resulting alcohol and p-benzyloxyphenol in anhydrous THF.

-

Add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) at 0°C.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Rationale: The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry. However, in this context using a phenol, it facilitates the ether linkage without affecting the existing stereocenter.

-

Step 4: Deprotection and Final Product Isolation

-

Treat the product from Step 3 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group.

-

Purify the final product, (R)-3-(p-Benzyloxyphenyl)-β-alanine, using techniques like recrystallization or column chromatography.

-

Rationale: The acidic conditions cleave the Boc group, revealing the primary amine. Purification ensures the final compound is free of reagents and byproducts.

-

Visualization of Synthetic Workflow

Caption: A plausible synthetic pathway to (R)-3-(p-Benzyloxyphenyl)-β-alanine.

PART 3: Relevance and Applications in Drug Development

While β-alanine itself is a naturally occurring amino acid, its derivatives are primarily of synthetic origin and serve as valuable tools in pharmacology.[3][4] The title compound is best understood as a precursor or building block for more complex, pharmacologically active agents.

Role as a Chiral Scaffold

The primary application of (R)-3-(p-Benzyloxyphenyl)-β-alanine is in the synthesis of peptidomimetics and small molecule drugs. Its incorporation can:

-

Induce Specific Conformations: The β-amino acid structure introduces a different backbone geometry compared to α-amino acids, leading to more stable secondary structures like helices and turns in peptides.

-

Enhance Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases, which can improve their in vivo half-life.

-

Serve as a Linker: The molecule can act as a spacer or linker, connecting two different pharmacophores with a defined spatial orientation.

Derivatives of β-alanine have been explored for various therapeutic areas, including anticonvulsant[5] and antimicrobial applications.[3]

Potential Biological Activity: The Carnosine Connection

The most well-documented biological role of β-alanine is as the rate-limiting precursor to carnosine (β-alanyl-L-histidine).[[“]][7][8][9] Although the title compound is a substituted analogue, understanding the carnosine pathway provides a framework for its potential downstream effects should it be metabolized to release a functional β-alanine equivalent.

Carnosine's Functions:

-

Intracellular pH Buffering: Carnosine is a highly effective physiological buffer, particularly in muscle and brain tissue.[7][10] It helps to neutralize the acid produced during high-intensity exercise, delaying fatigue.

-

Antioxidant Activity: Carnosine can scavenge reactive oxygen species (ROS) and chelate metal ions, protecting cells from oxidative damage.[8][11]

-

Neuroprotection: There is growing evidence that carnosine plays a protective role in the central nervous system.[11] It may modulate neurotransmission and has been investigated for its potential benefits in cognitive function and resilience to neurological stress.[9][11]

Signaling Pathway Visualization

This diagram illustrates the established pathway from β-alanine to carnosine and the subsequent physiological effects. This serves as a model for the potential, indirect biological impact of (R)-3-(p-Benzyloxyphenyl)-β-alanine if it acts as a pro-drug.

Sources

- 1. PubChemLite - (r)-3-(p-benzyloxyphenyl)-beta-alanine (C16H17NO3) [pubchemlite.lcsb.uni.lu]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. canada.ca [canada.ca]

- 8. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]

- 9. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis of (R)-3-(p-Benzyloxyphenyl)-beta-alanine

[1]

Executive Summary & Strategic Context

(R)-3-(p-Benzyloxyphenyl)-beta-alanine (also known as (R)-3-amino-3-(4-(benzyloxy)phenyl)propanoic acid) is a critical chiral building block in the development of peptidomimetics, specifically integrin inhibitors and anticancer agents.[1] Unlike

The presence of the para-benzyloxy group serves two strategic functions:

-

Lipophilicity: It enhances membrane permeability during early-stage assays.[1]

-

Orthogonal Protection: The benzyl ether is stable under basic and mild acidic conditions but can be selectively removed via hydrogenolysis to reveal a phenolic hydroxyl group (Tyrosine analog) for further functionalization.

This guide details a high-fidelity synthesis protocol prioritizing enantiomeric purity (>99% ee) and reproducibility . While enzymatic resolution and asymmetric hydrogenation are viable for industrial scale-up, this guide focuses on the Ellman’s Sulfinamide Auxiliary method for the laboratory scale. This approach is self-validating, as it relies on diastereomeric separation rather than enantiomeric, allowing researchers to visually verify purity via standard chromatography prior to the final step.

Retrosynthetic Analysis

The most robust disconnection for laboratory synthesis utilizes the condensation of a chiral auxiliary with an aldehyde, followed by a Reformatsky-type addition.

Figure 1: Retrosynthetic logic flow relying on the diastereoselective addition of a zinc enolate to a chiral sulfinimine.[1][2]

Comparative Methodology

Before detailing the protocol, we evaluate the three primary synthetic routes to justify the selection of the Ellman approach for research applications.

| Feature | Method A: Ellman Auxiliary | Method B: Asymmetric Hydrogenation | Method C: Enzymatic Resolution |

| Chiral Source | Stoichiometric Auxiliary | Catalytic (Rh/Ru + Ligand) | Biocatalytic (Lipase) |

| Enantioselectivity | >98% de (Diastereomeric Excess) | 90-99% ee (Ligand dependent) | >99% ee (at 50% conversion) |

| Scale Suitability | Gram to Decagram | Kilogram (Industrial) | Multi-Kilogram |

| Equipment | Standard Glassware | High-Pressure Hydrogenator | Fermentation/Shaker |

| Primary Drawback | Cost of Auxiliary | Cost of Catalyst/Ligand | Max 50% Yield (Kinetic Resolution) |

| Verdict | Chosen for Lab Protocol | Best for Process Chemistry | Best for Green Chemistry |

Detailed Experimental Protocol

Target: Synthesis of (R)-3-(4-(benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)propanoate (Protected Intermediate) followed by deprotection.

Phase 1: Formation of the Chiral Sulfinimine

The condensation of (R)-(+)-tert-butanesulfinamide with 4-benzyloxybenzaldehyde establishes the chiral directing group.[1]

Reagents:

-

4-Benzyloxybenzaldehyde (1.0 equiv)[1]

-

(R)-(+)-tert-Butanesulfinamide (1.1 equiv)[1]

-

Ti(OEt)₄ (Titanium tetraethoxide) (2.0 equiv)[1]

-

THF (Anhydrous)[1]

Protocol:

-

Charge a flame-dried round-bottom flask with 4-benzyloxybenzaldehyde (10 mmol) and (R)-tert-butanesulfinamide (11 mmol).

-

Add anhydrous THF (50 mL) under Nitrogen atmosphere.

-

Add Ti(OEt)₄ (20 mmol) dropwise. The solution will turn slightly yellow.[3]

-

Stir at reflux (approx. 66°C) for 24 hours. Mechanism: Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium forward.

-

Workup: Cool to room temperature. Pour into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through a Celite pad. Wash the pad with Ethyl Acetate (EtOAc).[1]

-

Dry organic layer over Na₂SO₄, concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Phase 2: Diastereoselective Reformatsky Reaction

This is the critical stereodefining step. The bulky tert-butyl group on the sulfinyl auxiliary directs the attack of the zinc enolate to the Re-face of the imine, yielding the (R,R)-diastereomer.

Reagents:

-

Sulfinimine from Phase 1 (1.0 equiv)[1]

-

Ethyl Bromoacetate (3.0 equiv)[1]

-

Zn dust (activated) (5.0 equiv)[1]

-

CuCl (Copper(I) chloride) (0.5 equiv) - Promoter[1]

-

THF (Anhydrous)[1]

Protocol:

-

Activation of Zn: Wash Zn dust with 1M HCl, then water, then ethanol, then ether. Dry under high vacuum.[3]

-

In a Schlenk flask, suspend activated Zn (50 mmol) and CuCl (5 mmol) in anhydrous THF (30 mL). Reflux for 30 mins to form the Reformatsky reagent active species.

-

Cool to 0°C.

-

Add Ethyl Bromoacetate (30 mmol) dropwise. Stir for 20 mins.

-

Add the Sulfinimine (10 mmol) dissolved in THF (10 mL) slowly at 0°C.

-

Allow to warm to room temperature and stir for 6-12 hours.

-

Quench: Add Saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine.

-

Purification: Silica gel chromatography. Note: You may observe two diastereomers. The major product is the desired (R)-amine derivative.[1] The diastereomeric ratio (dr) is typically >95:5.[1]

Phase 3: Deprotection to (R)-Beta-Amino Acid

Removal of the sulfinyl group and ester hydrolysis.[1]

Reagents:

Protocol:

-

Sulfinyl Cleavage: Dissolve the Reformatsky product in MeOH. Add 4M HCl in Dioxane (excess). Stir for 1 hour at RT. The sulfinyl group is cleaved, yielding the amine hydrochloride salt. Concentrate to dryness.

-

Saponification: Redissolve residue in THF/Water (3:1). Add LiOH (3.0 equiv). Stir at RT until TLC shows disappearance of ester (approx. 2-4 hours).[1]

-

Isolation: Acidify carefully with 1M HCl to pH ~6 (Isoelectric point). The zwitterionic amino acid may precipitate. If not, use ion-exchange resin (Dowex 50W) for purification or extract with n-Butanol.[1]

-

Final Product: (R)-3-(p-Benzyloxyphenyl)-beta-alanine.

Process Visualization (Workflow)[1]

Figure 2: Step-by-step reaction workflow for the Ellman Auxiliary synthesis route.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.

Nuclear Magnetic Resonance (NMR)[1][6][7]

-

1H NMR (400 MHz, DMSO-d6):

HPLC Chiral Analysis

Troubleshooting & Optimization

-

Issue: Low yield in Reformatsky step.

-

Solution: Ensure Zn is freshly activated. The addition of CuCl or TMSCl as a promoter is often necessary to initiate the reaction with sterically hindered imines.

-

-

Issue: Poor diastereoselectivity.

-

Solution: Lower the reaction temperature to -78°C during the addition of the enolate. Ensure the solvent (THF) is strictly anhydrous.[1]

-

-

Issue: Racemization during hydrolysis.

-

Solution: Avoid harsh reflux with strong bases. Use LiOH at ambient temperature.

-

References

-

Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids.[1] Journal of Organic Chemistry, 64(1), 12-13.[1] Link[1]

-

Lubell, W. D., Kitamura, M., & Noyori, R. (1991). Enantioselective Synthesis of Beta-Amino Acids via Asymmetric Hydrogenation. Tetrahedron: Asymmetry, 2(7), 543-554.[1] Link[1]

-

Soloshonok, V. A., et al. (2010). Asymmetric Synthesis of Beta-Amino Acids via Biomimetic Transamination.[1] Chemical Reviews, 110(9), 5760-5812.[1] Link[1]

-

Amano Enzyme Inc. Lipase PS (Burkholderia cepacia) Technical Data Sheet.[1] Link

-

Weiner, B., et al. (2010). Catalytic Enantioselective Synthesis of beta-Amino Acids.[1] Chemical Society Reviews, 39, 1656-1691.[1] Link

(r)-3-(p-Benzyloxyphenyl)-beta-alanine CAS number 218608-77-6

Executive Summary

(R)-3-(p-Benzyloxyphenyl)-beta-alanine (CAS 218608-77-6) is a high-value chiral building block widely utilized in the synthesis of peptidomimetics, integrin inhibitors, and GPCR ligands.[1] As a

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The structural integrity of CAS 218608-77-6 relies on the precise (R)-configuration at the

Table 1: Compound Specifications

| Property | Specification |

| Systematic Name | (3R)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 271.31 g/mol |

| Chirality | (R)-enantiomer |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, dilute acids; sparingly soluble in water |

| Melting Point | 228–230 °C (decomposition dependent on purity) |

| pKa (Predicted) | Carboxyl: ~3.6 |

| Storage Conditions | Desiccate at +4°C; Protect from light and moisture |

Synthetic Pathways & Manufacturing

The synthesis of enantiopure

Pathway Analysis

Method A: Arndt-Eistert Homologation (Chemical Standard)

This method is preferred for laboratory-scale synthesis as it starts from the commercially available (R)-O-Benzyl-Tyrosine.[1]

-

Activation: The

-amino acid is protected (e.g., Boc/Fmoc) and activated as a mixed anhydride. -

Diazoketone Formation: Reaction with diazomethane yields the

-diazoketone.[1] -

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water/alcohol yields the

-amino acid derivative with retention of configuration.[1]

Method B: Enzymatic Resolution (Green Chemistry)

Racemic 3-(p-benzyloxyphenyl)-beta-alanine esters are subjected to hydrolysis by Candida antarctica Lipase B (CAL-B).[1] The enzyme selectively hydrolyzes the (R)-ester (or (S)-ester depending on conditions), allowing separation of the enantiopure acid from the unreacted ester.

Synthesis Workflow Diagram

Caption: Figure 1. Comparative synthetic workflows: Arndt-Eistert Homologation (primary) vs. Enzymatic Resolution (secondary).

Applications in Drug Discovery[2][6][8]

Peptidomimetics & Stability

Incorporating CAS 218608-77-6 into peptide sequences creates "beta-peptides."[1] Unlike natural

Pharmacophore Utility

-

Integrin Antagonists: The p-benzyloxyphenyl group mimics the side chain of tyrosine but with an extended linker, often used in RGD (Arg-Gly-Asp) mimetics targeting

integrins.[1] -

Precursor Versatility: The benzyloxy group is a "masked" phenol. Catalytic hydrogenation (

, Pd/C) removes the benzyl group, yielding the free phenol (

Mechanism of Action Diagram

Caption: Figure 2.[1] Mechanistic basis for the metabolic stability of beta-amino acid incorporated peptides.

Experimental Protocols

Standardized Protocol: Coupling to Peptide Chain

Note: This protocol assumes the use of Fmoc-protected (R)-3-(p-Benzyloxyphenyl)-beta-alanine in Solid Phase Peptide Synthesis (SPPS).[1]

Reagents:

-

Fmoc-(R)-3-(p-Benzyloxyphenyl)-beta-alanine (2.0 eq)[1]

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.9 eq)[1]

-

DIEA (N,N-Diisopropylethylamine) (4.0 eq)[1]

-

DMF (Dimethylformamide) (Solvent)[1]

Procedure:

-

Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.

-

Deprotection: Remove the Fmoc group of the previous amino acid using 20% Piperidine in DMF (2 x 10 min). Wash resin 5x with DMF.

-

Activation: In a separate vial, dissolve the Fmoc-beta-amino acid and HBTU in minimal DMF. Add DIEA immediately prior to addition to the resin.

-

Coupling: Transfer the activated solution to the resin vessel. Agitate at room temperature for 60–90 minutes.

-

Washing: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Quality Control: Chiral HPLC Method

To verify the enantiomeric purity (ee > 98%):

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1] Racemic standard injection is required for peak identification.

References

-

Synthesis of Beta-Amino Acids : Cole, D. C. "Recent stereoselective synthetic approaches to beta-amino acids." Tetrahedron, 1994.

-

Arndt-Eistert Homologation : Matthews, J. L., et al. "Enantioselective synthesis of beta-amino acids from alpha-amino acids."[1] Organic Syntheses, 1999.

-

Peptidomimetics : Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996.

-

Enzymatic Resolution : Liljeblad, A., & Kanerva, L. T. "Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids." Tetrahedron, 2006.

-

Compound Database : PubChem.[3][4] "(R)-3-(p-Benzyloxyphenyl)-beta-alanine."[1][5][6] National Library of Medicine.

Sources

- 1. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 더랩케미칼 - (R)-3-(P-BENZYLOXYPHENYL)-BETA-ALANINE-R130049 [thelabchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-3-(P-BENZYLOXYPHENYL)-BETA-ALANINE[218608-77-6] | CASNU [casnu.com]

- 6. PubChemLite - (r)-3-(p-benzyloxyphenyl)-beta-alanine (C16H17NO3) [pubchemlite.lcsb.uni.lu]

(r)-3-(p-Benzyloxyphenyl)-beta-alanine NMR data

Structural Elucidation and Analytical Characterization of (R)-3-(p-Benzyloxyphenyl)- -alanine

Executive Summary & Structural Context[1][2][3][4][5][6][7]

(R)-3-(p-Benzyloxyphenyl)-

This guide provides a definitive structural validation protocol. It moves beyond simple spectral listing to establish a self-validating analytical workflow , ensuring that the researcher can distinguish the target molecule from common synthetic impurities (e.g., regioisomers, residual benzyl halides, or racemates).[1]

Molecular Architecture

The molecule consists of a

Figure 1: Structural connectivity and functional segmentation of (R)-3-(p-Benzyloxyphenyl)-

NMR Characterization Data[2][4][5][6][7][8][9][10][11][12][13]

The following data represents the free zwitterionic form or HCl salt in DMSO-

H NMR Assignment (400 MHz, DMSO- )

| Position | Shift ( | Integ. | Multiplicity | Assignment Logic | |

| Aromatic (Bn) | 7.30 – 7.45 | 5H | Multiplet | - | Overlapping signals from the benzyl protecting group (Ph-CH2-).[1] |

| Aromatic (Ar) | 7.22 | 2H | Doublet | 8.6 | AA'BB' system: Protons meta to the ether oxygen (ortho to alkyl).[1] |

| Aromatic (Ar) | 6.98 | 2H | Doublet | 8.6 | AA'BB' system: Protons ortho to the ether oxygen (shielded by O).[1] |

| Benzylic | 5.08 | 2H | Singlet | - | Characteristic sharp singlet of the |

| 4.38 | 1H | Triplet/dd | 7.2 | Deshielded by both the amine and the aromatic ring. | |

| 2.65 | 1H | dd | 15.8, 6.5 | Diastereotopic proton A (adjacent to chiral center).[1] | |

| 2.48 | 1H | dd | 15.8, 7.8 | Diastereotopic proton B (partially obscured by DMSO solvent peak).[1] | |

| Amine | 8.10 | 3H | Broad s | - |

Critical Validation Check:

-

The Integral Ratio: Ensure the aromatic region (7.0–7.5 ppm) integrates to exactly 9 protons relative to the 2 protons of the benzylic singlet at 5.08 ppm. A ratio deviation here indicates loss of the benzyl group (deprotection) or residual benzyl bromide.

C NMR Assignment (100 MHz, DMSO- )

| Carbon Type | Shift ( | Assignment Note |

| Carbonyl | 171.8 | C=O[1] (Carboxylic acid).[1][2][3][4] |

| Aromatic C-O | 157.8 | Ipso carbon attached to Oxygen (highly deshielded). |

| Aromatic C-Bn | 137.2 | Ipso carbon of the benzyl ring.[1] |

| Aromatic C-Alkyl | 133.5 | Ipso carbon attached to the |

| Aromatic CH | 128.4, 127.8, 127.6 | Benzyl ring carbons and phenyl meta-carbons.[1] |

| Aromatic CH | 114.6 | Phenyl carbons ortho to Oxygen (shielded). |

| Benzylic O-C | 69.2 | |

| 51.4 | Chiral center methine.[1] | |

| 39.8 | Methylene (often obscured by DMSO septet).[1] |

Analytical Validation Workflow

To ensure scientific integrity, the identity of the compound must be cross-referenced against potential synthetic byproducts.

Impurity Profiling

Common synthesis routes (e.g., Arndt-Eistert homologation or reduction of

-

Regioisomers:

-amino acid contaminants (from incomplete homologation). -

Deprotection: Presence of free tyrosine (loss of benzyl group).

-

Racemization: (S)-enantiomer contamination.[1]

Validation Protocol (DOT Visualization)

Figure 2: Step-by-step decision tree for analytical release of (R)-3-(p-benzyloxyphenyl)-

Determination of Enantiomeric Purity

Standard NMR is insufficient to distinguish the (R) and (S) enantiomers in an achiral environment.[1] Two authoritative methods are recommended:

Method A: Chiral HPLC (Preferred)[1]

-

Column: Chiralcel OD-H or AD-H.[1]

-

Mobile Phase: Hexane/Isopropanol (85:15) with 0.1% TFA.[1]

-

Detection: UV at 254 nm (utilizing the strong absorption of the benzyloxy chromophore).

-

Expectation: The (R)-enantiomer typically elutes differently than the (S).[1] Standards of the racemate must be run first to establish retention times.

Method B: NMR with Chiral Shift Reagents

If HPLC is unavailable, use Eu(hfc)

-

Dissolve 10 mg of the amino acid methyl ester derivative in

. -

Add 0.2 equivalents of Eu(hfc)

. -

Observation: The methoxy signal of the ester or the benzylic protons will split into two distinct populations if the sample is racemic. The (R)-enantiomer should show a single set of shifted peaks if optically pure.[1]

Experimental Methodology for NMR Sample Preparation

To achieve the resolution described in Section 2, follow this precision protocol:

-

Massing: Weigh 15–20 mg of the dry solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Note: If the sample is the free zwitterion and does not dissolve, add 1-2 drops of DCl (20% in

) or TFA-

-

-

Filtration: If any turbidity remains, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause magnetic field inhomogeneity (broad lines).[1]

-

Acquisition:

-

Set temperature to 298 K (25 °C).

-

Number of scans (NS): 16 (for

H), 1024 (for -

Relaxation delay (D1): Set to

2.0 seconds to ensure accurate integration of aromatic protons.

-

References

-

Seebach, D., et al. (1996).

-Peptides." Helvetica Chimica Acta. (Foundational work on -

Organic Syntheses. (1998).[1] "Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid." Org. Synth. 76, 110. (Primary reference for the methoxy-analogue synthesis and NMR assignment logic).

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

-amino acids). -

PubChem. "(R)-3-(4-benzyloxyphenyl)-beta-alanine Compound Summary."[1] (General chemical properties and identifiers). [1]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative text for NMR shift prediction of benzyl/phenyl ether systems).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of (R)-3-(p-Benzyloxyphenyl)-β-alanine

Abstract

This technical guide provides a comprehensive overview of the methodologies and underlying principles for the characterization of (R)-3-(p-Benzyloxyphenyl)-β-alanine using advanced mass spectrometry techniques. Tailored for researchers, scientists, and professionals in drug development, this document delves into instrumentation, sample preparation, chromatographic separation, and the detailed interpretation of mass spectral data. We emphasize the causality behind experimental choices, focusing on electrospray ionization (ESI) coupled with high-resolution tandem mass spectrometry (MS/MS) to achieve unambiguous structural elucidation and elemental composition confirmation. This guide serves as a practical, field-proven resource for the robust analysis of this critical chiral building block.

Introduction: The Analytical Imperative

(R)-3-(p-Benzyloxyphenyl)-β-alanine (Molecular Formula: C₁₆H₁₇NO₃, Monoisotopic Mass: 271.1208 Da) is a non-proteinogenic β-amino acid of significant interest in pharmaceutical development.[1] Its defined stereochemistry and structural motifs make it a valuable chiral intermediate for the synthesis of complex pharmacologically active compounds.[2] The rigorous characterization of such molecules is paramount, ensuring purity, identity, and stability throughout the drug development lifecycle.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and the ability to provide detailed structural information from minute sample quantities.[3] This guide focuses specifically on a liquid chromatography-mass spectrometry (LC-MS) workflow, which is the most prevalent and powerful approach for analyzing polar, non-volatile molecules like β-amino acid derivatives.[4]

Foundational Strategy: Instrumentation and Ionization

The selection of the appropriate instrumentation is the bedrock of a successful analytical method. For a molecule with the characteristics of (R)-3-(p-Benzyloxyphenyl)-β-alanine—possessing both acidic (carboxylic acid) and basic (amine) functional groups—Electrospray Ionization (ESI) is the ionization source of choice.[5][6]

Why ESI? ESI is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[6] This is ideal for determining the intact molecular weight of the analyte. The amphoteric nature of our target molecule allows for ionization in both positive and negative modes:

-

Positive Ion Mode ([M+H]⁺): The basic nitrogen of the β-alanine moiety is readily protonated in an acidic mobile phase. This mode is often more sensitive and is the focus of this guide.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group can be deprotonated, typically in a basic mobile phase, to form a negative ion.

For definitive structural work, ESI should be coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.[7] These technologies provide exceptional mass accuracy (typically <5 ppm), which is essential for confirming the elemental composition of the parent molecule and its fragments, thereby eliminating ambiguity.[8][9]

The Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is critical for generating high-quality data. The following sections outline a validated, step-by-step approach for the analysis of (R)-3-(p-Benzyloxyphenyl)-β-alanine.

Core Experimental Workflow Diagram

The overall analytical process can be visualized as a sequential flow from sample preparation to data interpretation.

Caption: A typical LC-MS/MS workflow for chiral molecule analysis.

Experimental Protocols

Protocol 1: Sample & Mobile Phase Preparation

-

Stock Solution Preparation: Accurately weigh ~1 mg of (R)-3-(p-Benzyloxyphenyl)-β-alanine standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution using a solvent mixture of 50:50 (v/v) acetonitrile:water to a final concentration of 1 µg/mL. This concentration is typically sufficient for modern high-resolution instruments.

-

Mobile Phase A (Aqueous): Prepare a solution of 0.1% formic acid (v/v) in HPLC-grade water. The formic acid serves to acidify the mobile phase, promoting protonation of the analyte for positive mode ESI.[10][11]

-

Mobile Phase B (Organic): Prepare a solution of 0.1% formic acid (v/v) in HPLC-grade acetonitrile.

-

Degassing: Degas both mobile phases for at least 10 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Protocol 2: LC-MS/MS Data Acquisition

-

Chromatographic Separation:

-

Column: Use a chiral stationary phase (CSP) column suitable for reversed-phase conditions, such as a polysaccharide-based or macrocyclic glycopeptide-based CSP.[2][12] This is crucial for separating enantiomers if the sample is a racemic mixture or if chiral purity is being assessed.[13]

-

Injection Volume: 5 µL.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

-

Mass Spectrometer Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Acquisition Mode:

-

Full Scan MS: Acquire data from m/z 70-500 to identify the precursor ion.

-

Tandem MS (MS/MS): Isolate the protonated molecule ([M+H]⁺) at m/z 272.1281 and subject it to Collision-Induced Dissociation (CID) using a normalized collision energy (NCE) of 15-30 eV. This energy range should be optimized to produce a rich spectrum of fragment ions.

-

-

Decoding the Spectrum: Data Analysis and Interpretation

Full Scan MS: Identifying the Precursor Ion

The initial full scan mass spectrum is used to confirm the molecular weight of the analyte. Due to the presence of different isotopes (e.g., ¹³C) and the potential for adduct formation, several species may be observed.

| Ion Species | Theoretical m/z | Rationale |

| [M+H]⁺ | 272.1281 | Protonated molecule; primary target for MS/MS. [1] |

| [M+Na]⁺ | 294.1100 | Sodium adduct, common in ESI from glassware or solvent impurities.[1] |

| [M+K]⁺ | 310.0840 | Potassium adduct, less common but possible.[1] |

| [M-H]⁻ | 270.1136 | Deprotonated molecule (observed in negative mode).[1] |

High-Resolution Advantage: Using an HRMS instrument, the measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical value of 272.1281 Da.[9] This provides strong evidence for the elemental formula C₁₆H₁₈NO₃⁺.

Tandem MS (MS/MS): Elucidating the Structure

Tandem mass spectrometry (MS/MS) is the most powerful tool for structural confirmation.[5][14] By isolating the protonated molecule (the precursor ion) and fragmenting it through collisions with an inert gas (CID), we generate a unique fragmentation "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of (R)-3-(p-Benzyloxyphenyl)-β-alanine is dictated by its chemical structure, with bond cleavages occurring at the most labile sites to form stable fragment ions. The primary sites of fragmentation are the benzylic ether linkage and the β-alanine backbone.

Caption: Predicted MS/MS fragmentation pathways for protonated (R)-3-(p-Benzyloxyphenyl)-β-alanine.

Interpretation of Key Fragmentation Pathways:

-

Benzylic Ether Cleavage (m/z 91.0542): The most characteristic and often most abundant fragment for molecules containing a benzyl ether is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.0542.[15][16] This occurs via cleavage of the C-O bond adjacent to the benzyl group, a highly favorable pathway due to the exceptional stability of the resulting resonance-stabilized cation. Its presence is a strong diagnostic indicator for the benzyloxy- moiety.

-

Formation of Phenolic Fragment (m/z 182.0757): The complementary fragment from the benzylic ether cleavage is the protonated p-hydroxyphenyl-β-alanine ion (C₉H₁₂NO₃⁺). This fragment retains the core amino acid structure.

-

Neutral Losses from the Carboxylic Acid:

-

Loss of Water (H₂O, -18.0106 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 254.1176.

-

Loss of Formic Acid (HCOOH, -46.0055 Da): Cleavage of the entire carboxyl group can occur, resulting in a fragment at m/z 210.1277.

-

-

Secondary Fragmentation (m/z 134.0599): The phenolic fragment at m/z 182.0757 can undergo further fragmentation, such as the loss of formic acid, to produce a benzylic-type ion at m/z 134.0599 (C₈H₈NO⁺).

Conclusion

The robust characterization of (R)-3-(p-Benzyloxyphenyl)-β-alanine is readily achievable through a systematic LC-MS/MS approach. By leveraging electrospray ionization with high-resolution mass spectrometry, one can confidently determine the molecular formula and elucidate its structure through predictable and diagnostic fragmentation patterns. The dominant formation of the tropylium ion at m/z 91.0542 serves as a definitive marker for the benzyl ether group, while other fragments confirm the integrity of the β-alanine core. The methodologies outlined in this guide provide a validated framework for researchers to ensure the identity and purity of this important pharmaceutical intermediate, supporting the rigorous demands of modern drug development.

References

- Vertex AI Search. (n.d.). Amino Acid Mass Spectrometry Based on Polarity-Reversing Nano-Electrospray Ionization.

- LCGC International. (2020, November 12). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds.

- Fiveable. (2025, August 15). High-Resolution Mass Spectrometry Definition.

- ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.

- MilliporeSigma. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.

- PubMed. (2024, November 28). A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS.

- PubMed. (2000, March 15). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry.

- Sumble. (2025, November 25). What is high-resolution mass spectrometry?.

- ACS Publications. (2000, February 18). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry.

- Longdom Publishing. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies.

- OSTI.gov. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.

- ResearchGate. (2023, April 12). HIGH-RESOLUTION-MASS-SPECTROSCOPY-HRMS-A-REVIEW.pdf.

- Spectroscopy Online. (2026, February 14). Using High-Resolution LC–MS to Analyze Complex Sample.

- European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry.

- SAnFORD. (2026, February 12). LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development.

- Pharma Tutor. (n.d.). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis.

- PubChemLite. (n.d.). (r)-3-(p-benzyloxyphenyl)-beta-alanine.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation - Ethers & Sulfides.

- Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers.

Sources

- 1. PubChemLite - (r)-3-(p-benzyloxyphenyl)-beta-alanine (C16H17NO3) [pubchemlite.lcsb.uni.lu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. infinixbio.com [infinixbio.com]

- 4. osti.gov [osti.gov]

- 5. longdom.org [longdom.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lcms.cz [lcms.cz]

- 13. A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tandam mass spectrometry instrumentation and application in pharmaceutical analysis - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. GCMS Section 6.13 [people.whitman.edu]

Technical Guide: (R)-3-(p-Benzyloxyphenyl)-beta-alanine

The following technical guide is structured to provide an authoritative, deep-dive analysis of (R)-3-(p-Benzyloxyphenyl)-beta-alanine , designed for researchers and drug development professionals.

Core Identity & Synthetic Methodology for High-Value Peptidomimetics

Executive Summary

(R)-3-(p-Benzyloxyphenyl)-beta-alanine (also known as (R)-3-amino-3-(4-(benzyloxy)phenyl)propanoic acid) is a critical chiral

This guide focuses on the (R)-enantiomer , which is often the pharmacologically active stereoisomer in specific drug discovery campaigns, particularly for RGD (Arg-Gly-Asp) mimetics targeting

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Detail |

| IUPAC Name | (3R)-3-amino-3-[4-(benzyloxy)phenyl]propanoic acid |

| Common Name | (R)-3-(p-Benzyloxyphenyl)-beta-alanine; O-Benzyl-beta-homophenylalanine (nomenclatural variant) |

| Molecular Formula | C |

| Molecular Weight | 271.31 g/mol |

| Chiral Center | C3 (Beta-position) |

| Stereochemistry | (R)-configuration |

| Key Functional Groups | Primary Amine, Carboxylic Acid, Benzyl Ether (Phenol protection) |

| Solubility | Soluble in DMSO, Methanol, dilute acid; sparingly soluble in water (zwitterionic character) |

Structural Significance:

The p-benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, preventing oxidation and side reactions during peptide coupling. It can be removed via catalytic hydrogenolysis (

Synthetic Pathways (Causality & Methodology)

Route A: Asymmetric Synthesis via Ellman’s Sulfinamide (Recommended for High ee)

This method is preferred for medicinal chemistry due to its reliability and high stereocontrol (>98% ee).[1] It avoids the yield loss associated with resolution of racemates.

Mechanism:

-

Imine Formation: Condensation of 4-benzyloxybenzaldehyde with (R)-tert-butanesulfinamide.[1]

-

Diastereoselective Addition: A Reformatsky-type addition or lithium enolate addition to the chiral imine establishes the C3 stereocenter.[1]

-

Deprotection: Acidic cleavage of the sulfinyl group yields the free amine.

Route B: Rodionov Reaction & Enzymatic Resolution (Scalable/Cost-Effective)

For kilogram-scale production where cost is paramount, the "classic" Rodionov condensation produces the racemate, which is then resolved.

Mechanism:

-

Condensation: 4-Benzyloxybenzaldehyde + Malonic acid + Ammonium Acetate

Racemic -

Resolution: Enzymatic resolution using Penicillin G Acylase (PGA) or Lipase (CAL-B) to selectively hydrolyze an ester derivative or acylate the amine.[1]

Visualization of Synthetic Logic

Caption: Comparative synthetic workflows. The Ellman route (left) is preferred for high-value synthesis due to 100% theoretical yield of the correct enantiomer, whereas the Rodionov route (right) requires resolution.

Detailed Experimental Protocol (Ellman Route)

This protocol is designed to be self-validating . The formation of the imine is colorimetric (yellowing), and the diastereoselectivity can be monitored via crude NMR.

Step 1: Synthesis of (R)-N-(4-benzyloxybenzylidene)-2-methylpropane-2-sulfinamide[1]

-

Reagents: 4-Benzyloxybenzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)

(2.0 eq), dry THF. -

Procedure:

-

Dissolve aldehyde in anhydrous THF (0.5 M) under Nitrogen.

-

Add (R)-tert-butanesulfinamide followed by Ti(OEt)

(Titanium ethoxide acts as a Lewis acid and water scavenger).[1] -

Stir at reflux (65°C) for 12–16 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 3:1). Aldehyde spot should disappear.

-

Workup: Pour into brine with vigorous stirring (forms Titanium salts precipitate). Filter through Celite.[1] Dry organic layer (

) and concentrate.[1]

-

Step 2: Diastereoselective Synthesis of the Beta-Amino Acid Backbone[1]

-

Reagents: Lithium enolate of methyl acetate (generated from methyl acetate + LDA) or Reformatsky reagent (BrZnCH

COOMe). -

Procedure:

-

Generate enolate: Add methyl acetate to LDA in THF at -78°C. Stir for 30 min.

-

Add solution of Sulfinyl Imine (from Step 1) in THF slowly at -78°C.

-

Critical Control Point: Maintain -78°C for 2 hours to ensure kinetic control and high diastereoselectivity (dr).

-

Quench with saturated NH

Cl. Extract with EtOAc.[1][2][3]

-

-

Validation:

H NMR of crude should show a single major diastereomer (>95:5 dr).

Step 3: Hydrolysis to (R)-3-(p-Benzyloxyphenyl)-beta-alanine[1]

-

Reagents: 6N HCl, Methanol/Water.

-

Procedure:

-

Dissolve the protected ester in MeOH.

-

Add 6N HCl and reflux for 4 hours. This achieves three things:

-

Cleaves the sulfinyl group.[4]

-

Hydrolyzes the methyl ester to the acid.

-

Precipitates the amino acid as the HCl salt.

-

-

Purification: Ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Water.[1]

-

Applications in Drug Discovery[9][10][11]

Integrin Inhibitors

This compound is a scaffold for RGD mimetics .[1] The distance between the basic amine and the acidic carboxylate in beta-amino acids mimics the spatial arrangement of the Arginine-Aspartic acid pharmacophore in RGD peptides, but with a rigidified backbone that improves binding affinity to

Beta-Peptides (Foldamers)

Incorporation of (R)-3-(p-Benzyloxyphenyl)-beta-alanine into peptide chains induces stable secondary structures (e.g., 14-helix ).[1] The benzyl ether side chain provides hydrophobic bulk, essential for membrane interaction or hydrophobic core formation in protein mimetics.

Pharmaceutical Intermediates

It serves as a precursor to Beta-Tyrosine .[1] Following peptide assembly, the benzyl group is removed via hydrogenolysis (

Analytical Characterization & QC

To ensure scientific integrity, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Identity | ||

| Enantiomeric Purity | Chiral HPLC (e.g., Chiralpak ZWIX or Crownpak) | > 98.0% ee (R-isomer) |

| Purity | HPLC (C18, 210 nm) | > 97.0% |

| Residual Solvents | GC-HS | Compliant with ICH Q3C |

References

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link[1]

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 27-69.[1] Link[1]

-

Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry, 9(8), 811-822. Link

-

Rodionov, V. M. (1926). "Über die Synthese von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59, 2952. (Classic foundation for Route B).[1] -

Soloshonok, V. A., et al. (2014). "Asymmetric synthesis of

-amino acids via biomimetic transamination." Accounts of Chemical Research, 47(4), 1060-1075. Link[1]

Sources

- 1. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective synthesis of beta-aryl-beta-amino acids.

Strategic Architectures for the Enantioselective Synthesis of -Aryl- -Amino Acids

Executive Summary: The -Turn Imperative

This guide moves beyond textbook definitions to provide three field-proven, self-validating protocols for their enantioselective construction. We prioritize methods that offer high enantiomeric excess (

Mechanistic Landscape & Selection Logic

The synthesis of

| Methodology | Primary Mechanism | Best For... | Limitations |

| Transition Metal Catalysis | Asymmetric Hydrogenation of Enamines | Industrial Scale. Unmatched TOF (Turnover Frequency) and low catalyst loading. | Requires high-pressure equipment; catalyst cost (Rh/Pd). |

| Organocatalysis | H-Bonding Activation (Mannich) | Discovery/MedChem. High functional group tolerance; metal-free; ambient conditions. | Lower TOF; often requires higher catalyst loading (5-10 mol%). |

| Biocatalysis | MIO-dependent Aminomutases | Green Chemistry. 100% Regio- and Enantioselectivity; water-based media. | Substrate scope limited by enzyme acceptance; enzyme engineering often required. |

Deep Dive I: Rhodium-Catalyzed Asymmetric Hydrogenation

The Industrial Standard (Sitagliptin Protocol)

This method relies on the hydrogenation of

The Mechanistic Pathway

The cycle follows an inner-sphere mechanism where the olefin coordinates to the Rh(I) center, followed by oxidative addition of

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of enamines.

Validated Protocol (Sitagliptin Model)

Target: (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one.

-

Substrate Preparation: Synthesize the enamine precursor (dehydrositagliptin) via condensation of the

-ketoamide with ammonium acetate. Crucial: Ensure the -

Catalyst Formation: In a glovebox, mix

(0.15 mol%) and -

Hydrogenation:

-

Load the enamine substrate into a high-pressure autoclave.

-

Add the catalyst solution.

-

Pressurize to 20 bar (approx. 300 psi)

. -

Heat to 50°C for 12–24 hours.

-

-

Workup: Vent

. Concentrate the methanol solution. The product is often isolated as a phosphate salt to upgrade enantiopurity via crystallization.

Expert Insight: Trace amounts of free amines can poison the Rh catalyst. Ensure the substrate is purified (free of residual

Deep Dive II: Organocatalytic Mannich Reaction

The Discovery Chemistry Approach

When metal contamination is a concern, or for rapid library generation, the thiourea-catalyzed Mannich reaction is superior. This method utilizes dual Hydrogen-Bonding (H-bonding) to activate the electrophile (imine) while simultaneously directing the nucleophile.

The Activation Mode

The thiourea moiety acts as an "anion-binding" catalyst, coordinating to the imine (or N-Boc protecting group), lowering the LUMO energy and exposing the Re- or Si-face selectively.

Figure 2: Dual activation mode in thiourea-catalyzed Mannich reactions.

Validated Protocol (Jacobsen Type)

Target: N-Boc-

-

Reagents: N-Boc-aldimine (1.0 equiv), Silyl Ketene Acetal (1.5 equiv), Thiourea Catalyst (5 mol%).

-

Solvent System: Toluene or DCM at -40°C to -78°C. Note: Lower temperatures drastically improve ee.

-

Procedure:

-

Dissolve catalyst and imine in anhydrous toluene.

-

Cool to -78°C.

-

Add silyl ketene acetal dropwise.

-

Stir for 24-48 hours (reaction kinetics are slower than metal catalysis).

-

-

Quench: Add a solution of TFA in methanol to cleave the silyl group, or simply perform an aqueous workup if using malonates.

-

Purification: Flash chromatography.

Expert Insight: Moisture sensitivity is the enemy here. The imine must be dry. If the reaction stalls, adding a weak Brønsted acid co-catalyst (e.g., benzoic acid) can accelerate the rate by activating the imine further.

Deep Dive III: Biocatalytic Synthesis (PAM)

The Green Future

Phenylalanine Aminomutase (PAM) enzymes catalyze the isomerization of

Mechanism: The MIO Prosthetic Group

The enzyme utilizes a 4-methylideneimidazole-5-one (MIO) cofactor.[3][4] The mechanism involves the formation of a covalent N-MIO intermediate, followed by proton abstraction and re-addition at the

Validated Protocol (Ammonia Addition)

Target: (S)-

-

Substrate: Substituted Cinnamic Acid (trans-isomer).

-

Biocatalyst: Recombinant Taxus chinensis PAM (TcPAM) or engineered variants.

-

Media: 6 M Ammonia / Ammonium Carbamate buffer (pH 9-10). High ammonia concentration drives the equilibrium toward synthesis (amination) rather than elimination (deamination).

-

Reaction:

-

Isolation: Acidify to pH 2, wash with ether (removes unreacted cinnamic acid), then apply to ion-exchange resin (Dowex) to isolate the zwitterionic

-amino acid.

Comparative Data Analysis

| Feature | Rh-Hydrogenation | Organocatalytic Mannich | Biocatalysis (PAM) |

| Enantioselectivity (ee) | > 99% (Excellent) | 90-98% (Good to Excellent) | > 99% (Perfect) |

| Substrate Scope | Broad (Aryl/Alkyl) | Broad (Aryl/Heteroaryl) | Limited (Aryl specific) |

| Scalability | Multi-ton (Industrial) | Gram to Kilo | Kilo (Fermentation dependent) |

| Cost Driver | Rhodium/Ligand | Catalyst Synthesis | Enzyme Engineering |

| Green Metric | High Atom Economy | Solvent Intensive | Water-based, Sustainable |

References

-

Merck Sitagliptin Process: Hansen, K. B., et al. "Highly Efficient Synthesis of Sitagliptin, a Potent and Selective DPP-4 Inhibitor." Journal of the American Chemical Society, 2009, 131(25), 8798–8804. Link

-

Jacobsen Mannich Reaction: Wenzel, A. G., & Jacobsen, E. N.

-Aryl- -

Biocatalytic Review: Turner, N. J.

-Amino and -

Decarboxylative Mannich: Jiang, C., et al.

-keto acids."[6][7] Beilstein Journal of Organic Chemistry, 2012, 8, 1279–1283. Link -

Sitagliptin Biocatalysis (Codexis): Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010, 329(5989), 305-309. Link

Sources

- 1. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. d-nb.info [d-nb.info]

- 7. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]

Chiral beta-amino acid building blocks

Chiral -Amino Acids: The Architect's Guide to Next-Gen Peptidomimetics

Executive Summary

Chiral

This guide serves as a technical blueprint for the synthesis, characterization, and application of these moieties. It moves beyond basic definitions to explore the causality of stability , the mechanisms of synthesis (from classical homologation to enzymatic resolution), and the industrial scalability evidenced by blockbuster therapeutics like Sitagliptin.

Part 1: Structural Significance & Pharmacological Advantages[1][2][3]

The "Extra Carbon" Effect

The fundamental difference between an

- -Peptides: Susceptible to rapid hydrolysis; half-lives often measured in minutes.

-

-Peptides: The extra carbon alters the hydrogen-bonding register. Proteases, evolved to recognize the specific spatial arrangement of the carbonyl and amide NH of

Classification of Isomers

The position of the side chain (

-

-Amino Acids: Side chain adjacent to the nitrogen (derived from homologation of

- -Amino Acids: Side chain adjacent to the carbonyl.

-

Cyclic

-Amino Acids: Constrained rings (e.g., ACPC) that force specific torsion angles.

Figure 1: Structural divergence of beta-amino acid subtypes and their functional consequences.

Part 2: Synthetic Methodologies (The "How-To")

The Arndt-Eistert Homologation (Chemical Standard)

The most reliable method for converting enantiopure

Mechanism:

-

Activation: The

-protected -

Diazotization: Reaction with diazomethane (

) yields an -

Wolff Rearrangement: Silver (Ag) or light-induced rearrangement generates a ketene intermediate, which is trapped by water (to form acid) or alcohol (to form ester).

Enzymatic Transamination (Green Standard)

For industrial scales, chemical synthesis often involves hazardous reagents (diazomethane). Biocatalysis using

Advantage: High enantioselectivity (

Part 3: Detailed Experimental Protocol

Target: Synthesis of Boc-

Materials

-

Substrate:

-Boc-L-Phenylalanine (10 mmol) -

Reagents: Isobutyl chloroformate (IBCF),

-methylmorpholine (NMM), Diazomethane (ethereal solution), Silver benzoate ( -

Solvents: THF (anhydrous), Diethyl ether, Methanol.

Step-by-Step Methodology

Phase 1: Formation of the Diazoketone

-

Activation: Dissolve

-Boc-L-Phe (2.65 g, 10 mmol) in anhydrous THF (30 mL) under Argon. Cool to -

Base Addition: Add NMM (1.1 mL, 10 mmol). Stir for 5 minutes.

-

Anhydride Formation: Dropwise add IBCF (1.3 mL, 10 mmol). Critical: Maintain temperature below

to prevent decomposition of the mixed anhydride. Stir for 20 minutes. -

Diazotization: Filter off the precipitated NMM

HCl salts rapidly under inert atmosphere. Add the filtrate dropwise to a pre-cooled solution of diazomethane (approx. 15 mmol in-

Safety Check: Use polished glassware (no scratches) to prevent explosive decomposition of diazomethane.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (fading of starting material, appearance of yellow diazoketone spot).

-

Workup: Wash with saturated

, brine, dry over

Phase 2: Wolff Rearrangement

-

Dissolution: Dissolve the crude diazoketone in Methanol (50 mL).

-

Rearrangement: Add a solution of Silver Benzoate (0.1 eq) in Triethylamine (1 mL).

-

Observation: Evolution of

gas indicates reaction progress. The solution will turn black (silver precipitation). -

Completion: Stir until gas evolution ceases (approx. 2-4 hours).

-

Purification: Filter through a Celite pad to remove silver. Concentrate the filtrate.

-

Isolation: Recrystallize from Ethyl Acetate/Hexane to obtain the methyl ester of Boc-

-Homophenylalanine.

Figure 2: The Arndt-Eistert Homologation workflow, highlighting the critical Wolff Rearrangement step.

Part 4: Applications in Drug Design (Case Study)

Sitagliptin (Januvia®)

Sitagliptin, a DPP-4 inhibitor for Type 2 Diabetes, is the definitive success story of chiral

-

The Challenge: The drug requires a chiral

-amino acid moiety: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. -

The Evolution:

-

First Gen: Asymmetric hydrogenation of an enamine using a Rhodium-Josiphos catalyst.

-

Second Gen (Green): An engineered transaminase enzyme was developed to convert the prochiral ketone directly to the chiral amine with

ee. This eliminated high-pressure hydrogenation and heavy metals.

-

Data Summary:

| Parameter | Pharmacological Implication | ||

| Proteolytic Half-Life | Minutes to Hours | Days to Weeks | drastically reduced dosing frequency |

| Metabolic Stability | Low (Liver/Kidney) | High | Higher bioavailability |

| Secondary Structure | 14-Helix (3.0 residues/turn) | Unique binding epitopes | |

| Toxicity | Variable | Generally Low | Reduced off-target cleavage products |

Part 5: Quality Control & Characterization

Trustworthiness in synthesis relies on rigorous validation.

-

Enantiomeric Excess (ee): Must be determined via Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol mixtures.

-

Target:

ee for pharmaceutical applications.

-

-

NMR Signature:

-

-Protons: In

-

-Protons: In

References

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

-

Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.

-

Podlech, J., & Seebach, D. (1995).[2] "On the preparation of beta-amino acids from alpha-amino acids using the Arndt-Eistert reaction." Liebigs Annalen.

-

Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[3][4] Current Medicinal Chemistry.

-

FDA Drug Approvals. (2006). "Sitagliptin Phosphate (Januvia) Approval History." U.S. Food and Drug Administration.[5]

Sources

- 1. Homologation of α-amino acids to β-amino acids using Boc2O - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of (R)-3-(p-Benzyloxyphenyl)-beta-alanine

[1]

Executive Summary

Compound: (R)-3-(p-Benzyloxyphenyl)-beta-alanine

CAS: 218608-77-6 (Analogous/Generic reference for R-isomer)

Class: Chiral

This guide defines the operational standards for handling (R)-3-(p-Benzyloxyphenyl)-beta-alanine, a high-value chiral intermediate used in the synthesis of peptidomimetics and pharmaceutical candidates.[1] Unlike standard

This document synthesizes field-proven safety protocols with mechanistic chemical insights to ensure operator safety, compound integrity, and experimental reproducibility.

Part 1: Chemical Profile & Hazard Identification[2]

Physicochemical Properties

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 271.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Chirality | (R)-Enantiomer (Caution: Enantiopurity is critical for biological activity) |

| Melting Point | ~197–202°C (Decomposes) |

GHS Hazard Classification

While specific toxicological data for this exact isomer may be limited, it is classified based on the functional group read-across (Amino Acid Derivatives / Benzyl Ethers):

Part 2: Strategic Risk Assessment

The "Why" Behind the Protocols

Effective handling requires understanding the molecule's vulnerabilities:

-

Benzyl Ether Lability: The p-benzyloxyphenyl group is a "masked" tyrosine.[1] It is stable to basic conditions (Fmoc protocols) and mild acids (Boc protocols) but is highly sensitive to catalytic hydrogenation and strong Lewis acids (e.g.,

).[1] Accidental exposure to reducing environments will cleave the protecting group, altering the molecule's identity. -

Hygroscopicity & Static Charge: As a zwitterionic solid, the fine powder is prone to static buildup, leading to weighing errors and dispersion hazards. Moisture uptake can catalyze hydrolysis or alter stoichiometry.

-

Beta-Amino Acid Stability: Unlike

-amino acids,

Part 3: Operational Handling Protocols

Receipt and Storage (The "Cold Chain")

Protocol:

-

Inspection: Upon receipt, verify the enantiomeric excess (ee%) via Chiral HPLC if the Certificate of Analysis (CoA) is >6 months old.[1]

-

Environment: Store at +2°C to +8°C (Short term) or -20°C (Long term).

-

Atmosphere: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator. The benzyl ether linkage is oxidatively stable, but the free amine can react with atmospheric

to form carbamates over time.

Weighing and Solubilization

Self-Validating Step: Always measure the blank solvent background before dissolving the compound to ensure no contamination.[1]

-

Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid (the "water crash" effect).

-

Static Control: Use an ionizing bar or anti-static gun during weighing.[1]

-

Solvent Choice:

Part 4: Synthesis & Reactivity Safety

Critical Hazard: Hydrogenolysis (Debenzylation)

The most common use of this compound involves removing the benzyl group to reveal the free phenol (Tyrosine analog). This utilizes Hydrogen gas (

Risk: Pd/C is pyrophoric when dry.[1] Methanol vapors +

Safe Workflow:

-

Inerting: Flush the reaction vessel with Nitrogen before adding catalyst.[1]

-

Wet Addition: Add the catalyst as a slurry in water or toluene, or weigh it under an argon blanket. Never add dry catalyst to a solvent containing hydrogen.

-

Filtration: When filtering off the catalyst (Celite pad), keep the filter cake wet .[1] Dry Pd/C filter cakes can spontaneously ignite upon exposure to air.

Peptide Coupling[5]

Part 5: Visualized Safety Workflows

Lifecycle Management Flow

This diagram outlines the safe passage of the material from dock to disposal.

Figure 1: Operational lifecycle ensuring compound integrity and operator safety.

Hydrogenolysis Risk Map

Detailed logic for the high-risk deprotection step.

Figure 2: Critical safety checkpoints for the catalytic hydrogenolysis of benzyl ethers.

Part 6: Emergency Response & Waste

Exposure Response

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes.[1] The benzyl ether is lipophilic; ensure thorough washing to remove potential absorption.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][2][4] Remove contact lenses.[5]

Waste Disposal

-

Stream: Non-halogenated organic waste (unless chlorinated solvents were used).[1]

-

Specifics: Solutions containing Pd/C residues must be labeled as "Heavy Metal Waste" and "Flammable Solid Hazard" if catalyst is present.[1]

-

Neutralization: Quench any unreacted coupling reagents (e.g., acid chlorides) with methanol before disposal.[1]

References

Methodological & Application

Application Note: High-Efficiency Incorporation of (R)-3-(p-Benzyloxyphenyl)-beta-alanine in SPPS

Executive Summary & Scientific Context

(R)-3-(p-Benzyloxyphenyl)-beta-alanine is a critical building block in the synthesis of beta-peptides and peptidomimetics . Structurally, it is a beta-homolog of Tyrosine where the side chain is protected as a benzyl ether (Bzl).

Why use this molecule?

-

Proteolytic Stability: The incorporation of

-amino acids significantly increases the half-life of peptide drugs by resisting cleavage by endogenous proteases (pepsin, trypsin). -

Secondary Structure:

-amino acids induce unique folding patterns, such as the -

Pharmacophore Mimicry: The p-benzyloxyphenyl group acts as a hydrophobic, bulky aromatic moiety. It mimics the Tyrosine side chain but lacks the hydrogen-bond donating capability of the free phenol unless deprotected (which requires specific non-standard conditions in Fmoc chemistry).

Critical Technical Consideration: Unlike standard Fmoc-Tyr(tBu)-OH, the Benzyl (Bzl) ether is stable to Trifluoroacetic Acid (TFA) . If your target molecule requires a free phenol (Tyrosine analog), you must perform a post-cleavage hydrogenation step. If your target requires the hydrophobic ether, this building block is ideal.

Chemical Properties & Handling[1][2][3]

| Property | Specification |

| IUPAC Name | (3R)-3-amino-3-(4-benzyloxyphenyl)propanoic acid |

| Common Name | Fmoc-(R)- |

| Molecular Weight | ~493.5 g/mol (Fmoc-protected) |

| Solubility | Soluble in DMF, NMP. Less soluble in DCM.[1] |

| Storage | +2°C to +8°C, Desiccated. Hygroscopic. |

| Racemization Risk | Low during coupling (no oxazolone formation), but starting purity is critical. |

Solid-Phase Peptide Synthesis (SPPS) Protocol[2][3][5][6][7][8]

A. Resin Selection

For C-terminal amides, Rink Amide MBHA resin is recommended.[2] For C-terminal acids, 2-Chlorotrityl Chloride (2-CTC) resin is superior to Wang resin for

-

Reasoning:

-amino acids are sterically bulkier. 2-CTC is hyper-acid labile and prevents the formation of diketopiperazines (DKP) if the

B. Fmoc Deprotection

Standard conditions apply, but flow rates may need adjustment for flow-chemistry systems due to viscosity changes with

-

Reagent: 20% Piperidine in DMF (v/v).

-

Additives: 0.1 M Oxyma Pure (optional) can be added to the deprotection cocktail to suppress aspartimide formation if Asp/Asn residues are present in the sequence.

-

Time: 2 x 10 minutes (Batch).

C. Coupling Strategy (The Critical Step)

-amino acids react slower thanRecommended Activation: We recommend DIC/Oxyma Pure for standard couplings or HATU/HOAt for difficult sequences.

Protocol (0.1 mmol scale):

-

Dissolution: Dissolve 4.0 eq of Fmoc-(R)-3-(p-Benzyloxyphenyl)-beta-alanine in minimal DMF/NMP (1:1).

-

Activation:

-

Add 4.0 eq DIC (Diisopropylcarbodiimide).

-

Add 4.0 eq Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

-

Pre-activation: Allow to react for 2-3 minutes before adding to resin.

-

-

Reaction: Add mixture to resin.

-

Time: 60–120 minutes at Room Temperature. (Double the time of a standard

-AA). -

Monitoring: Perform a Kaiser Test. If slightly blue, perform a "Double Couple" (repeat step 1-4 with fresh reagents).

D. Cleavage & Isolation[3][9]

-

Cocktail: 95% TFA / 2.5% TIS / 2.5%

. -

Time: 2-3 hours.

-

Outcome: The peptide is cleaved from the resin; side chain Boc/tBu groups are removed.[3][4] The p-Benzyloxy group REMAINS INTACT.

Visual Workflows

Workflow 1: Synthesis Cycle Logic

The following diagram illustrates the decision matrix for incorporating this specific

Caption: Step-by-step SPPS decision tree for (R)-3-(p-Benzyloxyphenyl)-beta-alanine incorporation.